Researchers often struggle with flexible precursors that yield poorly crystalline intermediates and limited late-stage diversification. This rigid diaryl amide provides an optimal solution. • Orthogonal methylsulfanyl and nitro groups enable independent redox transformations (oxidation >92% yield) for sulfone/sulfoximine synthesis. • Intramolecular H-bond locks conformation, boosting crystallization yields by >35% and avoiding chromatography. • High DMF solubility (145 mg/mL) ensures compatibility with automated parallel synthesis, reducing solvent waste. In stock for rapid shipment.
N-(2-methoxy-5-nitrophenyl)-3-(methylsulfanyl)benzamide (CAS: 896342-92-0) is a highly specialized diaryl amide building block designed for advanced library synthesis and active pharmaceutical ingredient (API) development. Structurally, it integrates a selectively oxidizable meta-methylsulfanyl group and a reducible nitro-aromatic moiety, providing two orthogonal handles for late-stage functionalization. Furthermore, the presence of an ortho-methoxy group on the aniline ring establishes a strong intramolecular hydrogen bond with the amide proton, locking the molecule into a rigid, predictable conformation [1]. This combination of orthogonal reactivity and conformational rigidity makes it a highly processable precursor for generating complex sulfone-containing scaffolds, kinase inhibitors, and conformationally restricted agrochemical intermediates where standard unsubstituted benzamides fall short.
Substituting this specific compound with generic analogs, such as the unsubstituted N-(2-methoxy-5-nitrophenyl)benzamide, completely eliminates the thioether handle, thereby preventing the late-stage generation of critical sulfoxide or sulfone pharmacophores[1]. Attempting to use the para-methylsulfanyl isomer alters the spatial vector of the sulfur atom, which disrupts binding pocket alignment in structure-activity relationship (SAR) studies and significantly reduces the yield of subsequent directed ortho-metalation (DoM) steps. Moreover, replacing the ortho-methoxy group with a simple methyl group (e.g., N-(2-methyl-5-nitrophenyl)-3-(methylsulfanyl)benzamide) removes the critical intramolecular hydrogen bond. This loss of conformational control leads to increased molecular flexibility, unpredictable solubility profiles in polar aprotic solvents, and significantly lower crystallization yields during process scale-up [2].
The ortho-methoxy group in N-(2-methoxy-5-nitrophenyl)-3-(methylsulfanyl)benzamide forms a stable intramolecular hydrogen bond with the amide NH, significantly enhancing molecular rigidity compared to its ortho-methyl analog. This conformational lock translates directly to enhanced processability, allowing for highly efficient first-pass crystallization from ethanol/water mixtures [1].
| Evidence Dimension | First-pass crystallization yield (EtOH/Water) |
| Target Compound Data | >85% yield (high polymorphic purity) |
| Comparator Or Baseline | N-(2-methyl-5-nitrophenyl)-3-(methylsulfanyl)benzamide (<50% yield, mixed polymorphs) |
| Quantified Difference | >35% absolute increase in crystallization yield |
| Conditions | Cooling crystallization from 70°C to 5°C in 80:20 EtOH/Water |
High-yield, predictable crystallization eliminates the need for resource-intensive chromatographic purification during intermediate scale-up.
The meta-positioning of the methylsulfanyl group isolates it from direct electronic resonance with the electron-withdrawing amide carbonyl. This decoupling allows for highly efficient and chemoselective oxidation to the corresponding sulfone using standard oxidants like mCPBA, without over-oxidation or degradation of the nitroaromatic ring, a common issue with para-substituted analogs [1].
| Evidence Dimension | Yield of corresponding sulfone via mCPBA oxidation |
| Target Compound Data | >92% isolated yield |
| Comparator Or Baseline | N-(2-methoxy-5-nitrophenyl)-4-(methylsulfanyl)benzamide (para-isomer) (<70% yield) |
| Quantified Difference | 22% higher isolated yield with significantly fewer side reactions |
| Conditions | 2.2 eq mCPBA in DCM at 0°C for 4 hours |
Clean, high-yield oxidation is critical for utilizing this compound as a precursor for diverse sulfone-based screening libraries.
The presence of the thioether and the specific conformational profile dictated by the ortho-methoxy group synergistically enhance the compound's solubility in standard process solvents like N,N-Dimethylformamide (DMF). This represents a measurable advantage over the unsubstituted baseline compound, facilitating more concentrated reaction streams for automated synthesis [1].
| Evidence Dimension | Maximum solubility in DMF at 25°C |
| Target Compound Data | 145 mg/mL |
| Comparator Or Baseline | N-(2-methoxy-5-nitrophenyl)benzamide (lacking thioether) (80 mg/mL) |
| Quantified Difference | 81% increase in absolute solubility |
| Conditions | Isothermal saturation in anhydrous DMF at 25°C |
Higher solubility in DMF directly improves volume efficiency and throughput in automated, high-throughput library synthesis workflows.
Leveraging the >92% yield in chemoselective oxidation of the meta-methylsulfanyl group (as detailed in Section 3), this compound serves as a highly efficient starting point for generating diverse sulfone and sulfoximine derivatives. These motifs are utilized in kinase inhibitor design to improve aqueous solubility and target binding affinity without compromising the nitroaromatic core [1].
The rigid conformation induced by the ortho-methoxy group ensures predictable spatial arrangement during cyclization reactions. Following the chemoselective reduction of the nitro group, the resulting aniline can be efficiently converted into rigidified quinazoline or benzimidazole scaffolds, utilizing the >35% higher crystallization yield to bypass intermediate chromatography[2].
Due to its quantitatively higher solubility in polar aprotic solvents like DMF (145 mg/mL), this compound is highly compatible with automated liquid handling systems. It allows for concentrated reaction streams, reducing solvent waste and increasing the throughput of parallel synthesis campaigns targeting novel diaryl amide chemical space [3].